Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate
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Overview
Description
3,6-Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethyl groups and a piperidinylphenylamino moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques is crucial to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
3,6-Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3,6-Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3,6-diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Piperidine Derivatives: Compounds with piperidine moieties and varying functional groups.
Aminoquinoline Derivatives: Compounds with amino groups attached to the quinoline core.
Uniqueness
3,6-Diethyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H29N3O4 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
diethyl 4-(4-piperidin-1-ylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C26H29N3O4/c1-3-32-25(30)18-8-13-23-21(16-18)24(22(17-27-23)26(31)33-4-2)28-19-9-11-20(12-10-19)29-14-6-5-7-15-29/h8-13,16-17H,3-7,14-15H2,1-2H3,(H,27,28) |
InChI Key |
LVSNRJNDUGSOEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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